molecular formula C16H18F3N3O2S B2871299 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 1396862-47-7

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2871299
CAS RN: 1396862-47-7
M. Wt: 373.39
InChI Key: BZPCZYGEXVUMOT-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18F3N3O2S and its molecular weight is 373.39. The purity is usually 95%.
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Scientific Research Applications

Molecular and Supramolecular Structures

Research on derivatives of methanesulfonamide, including N-[2-(pyridin-2-yl)ethyl] derivatives, focuses on their molecular and supramolecular structures. These compounds have been studied for their prospective roles as ligands for metal coordination. The variations in their structures impact their physical properties and potential applications in catalysis and material science. The study by Jacobs et al. (2013) highlights the differences in torsion angles and hydrogen bonding patterns across different derivatives, influencing their supramolecular assembly and potential applications in designing novel coordination compounds (Jacobs, Chan, & O'Connor, 2013).

Synthesis and Herbicidal Activity

A novel series of sulfonanilides with a pyrimidinyl-containing group at the 2′-position, including compounds related to N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide, has been prepared and evaluated for herbicidal activities. These compounds have shown significant promise in controlling paddy weeds and demonstrating selectivity against rice plants. The research conducted by Yoshimura et al. (2011) on the structure-activity relationships provides insights into optimizing these compounds for agricultural applications, potentially leading to more efficient and selective herbicides (Yoshimura et al., 2011).

Electropolymerization and Ionic Liquids

In the field of materials science, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, an ionic liquid, has been utilized for the electropolymerization of pyrrole. This process significantly influences the morphological structure of polypyrrole films, enhancing polymerization rates, electrochemical capacity, and conductivity. The study by Sekiguchi et al. (2002) demonstrates the potential of using ionic liquids in polymer synthesis, offering a route to high-performance conductive polymers with applications ranging from electronics to energy storage (Sekiguchi, Atobe, & Fuchigami, 2002).

properties

IUPAC Name

1-(3-methylphenyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-11-4-3-5-13(8-11)10-25(23,24)20-7-6-15-21-12(2)9-14(22-15)16(17,18)19/h3-5,8-9,20H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPCZYGEXVUMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

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